Diphenyldiacetoxysilane
Description
Diphenyldiacetoxysilane (C₁₆H₁₆O₄Si, CAS: Not explicitly provided in evidence) is an organosilicon compound featuring two phenyl groups and two acetoxy (OAc) substituents bonded to a central silicon atom. It is widely utilized in non-hydrolytic sol-gel synthesis to produce hybrid silicophosphate xerogels with controlled porosity. Its bulky phenyl groups and acetoxy ligands influence cross-linking efficiency and surface area in synthesized materials . The compound’s reactivity and steric hindrance make it distinct from other alkyl/aryl-substituted silanes, as discussed below.
Properties
IUPAC Name |
[acetyloxy(diphenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-13(17)19-21(20-14(2)18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSLBKTVBFPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948531 | |
| Record name | Diphenylsilanediyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-07-3 | |
| Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylsilanediyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetoxydiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyldiacetoxysilane can be synthesized through the reaction of dichlorodiphenylsilane with silver acetate. The reaction typically proceeds as follows: [ \text{(C}_6\text{H}_5\text{)}_2\text{SiCl}_2 + 2 \text{AgOAc} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(OAc)}_2 + 2 \text{AgCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetoxy groups .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Diphenyldiacetoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form diphenylsilanediol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The acetoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the acetoxy groups.
Major Products Formed
Diphenylsilanediol: Formed through hydrolysis.
Siloxane Polymers: Formed through condensation reactions.
Scientific Research Applications
Diphenyldiacetoxysilane has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of hybrid materials and xerogels with tailored properties.
Organic Synthesis: Employed as a reagent in various organic transformations.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.
Environmental Applications: Utilized in the development of materials for environmental remediation and wastewater treatment.
Mechanism of Action
The mechanism of action of diphenyldiacetoxysilane involves its ability to form siloxane bonds through condensation reactions. The acetoxy groups are hydrolyzed to form silanol groups, which then condense to form siloxane bonds. This process is crucial in the formation of hybrid materials and polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Material Properties
Diphenyldiacetoxysilane is compared with structurally related silanes in sol-gel chemistry:
- Dimethyldiacetoxysilane (CAS: Not provided): Smaller methyl groups reduce steric hindrance, leading to higher surface areas in xerogels compared to this compound. For example, a study showed that xerogels synthesized with dimethyldiacetoxysilane exhibited a surface area of ~250 m²/g, while this compound-based xerogels dropped to ~120 m²/g due to bulkier phenyl groups limiting pore formation .
- However, its lower phenyl content results in intermediate surface areas (~180 m²/g) compared to this compound .
Functional Group Variations
- Diphenyldimethoxysilane (C₁₄H₁₆O₂Si, CAS 6843-66-9): Replacing acetoxy with methoxy (OMe) groups reduces hydrolysis reactivity.
- Methylphenyldiacetoxysilane (C₁₁H₁₄O₄Si, CAS 17998-91-3): A hybrid analog with one methyl and one phenyl group. Its lower molecular weight (238.31 g/mol vs. ~312 g/mol for this compound) and smaller steric profile result in a higher boiling point (127°C) and distinct sol-gel kinetics .
Chlorinated Analogs
- Dimethyldichlorosilane (C₂H₆Cl₂Si, CAS 75-78-5): Chloride substituents increase electrophilicity, making it a precursor for silicone polymers. Unlike this compound, it is highly volatile and toxic, requiring stringent handling .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Diphenyldiacetoxysilane (DPDAS) is a silane compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its silane backbone with two phenyl groups and two acetoxy substituents. Its chemical formula is . The presence of acetoxy groups contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DPDAS. For instance, a comparative study showed that silane compounds exhibit varying degrees of antibacterial activity against common pathogens. The effectiveness of DPDAS was assessed using standard methods such as the agar diffusion test.
Table 1: Antimicrobial Activity of DPDAS
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 25 |
| Pseudomonas aeruginosa | 12 | 100 |
The results indicate that DPDAS shows significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant capacity of DPDAS was evaluated using the DPPH radical scavenging assay.
Table 2: Antioxidant Activity of DPDAS
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 75 |
The IC50 value for DPDAS was determined to be approximately 40 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Cytotoxicity Studies
Cytotoxic effects of DPDAS were assessed using various cancer cell lines. The MTT assay was employed to determine cell viability after treatment with different concentrations of DPDAS.
Table 3: Cytotoxicity of DPDAS on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
| A549 | 35 |
The results demonstrate that DPDAS exhibits significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated that silane compounds, including DPDAS, could inhibit biofilm formation in E. coli, which is critical for preventing chronic infections .
- Antioxidant Mechanism : Research indicated that the antioxidant activity of DPDAS may be attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage .
- Cytotoxic Mechanism : Molecular docking studies revealed that DPDAS interacts with key proteins involved in cell proliferation and apoptosis pathways, highlighting its potential role in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
